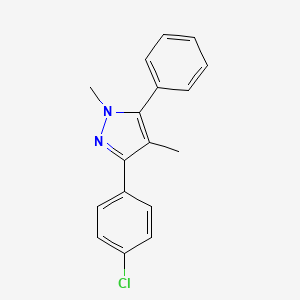
3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones. One common method involves the reaction of 4-chlorophenylhydrazine with 1,4-dimethyl-3-phenyl-2-pyrazolin-5-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated pyrazoles.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: Exhibits various biological activities.
Uniqueness
3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole stands out due to its unique combination of structural features and biological activities
特性
分子式 |
C17H15ClN2 |
|---|---|
分子量 |
282.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1,4-dimethyl-5-phenylpyrazole |
InChI |
InChI=1S/C17H15ClN2/c1-12-16(13-8-10-15(18)11-9-13)19-20(2)17(12)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChIキー |
IVRNWBVDAPDFAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Cl)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



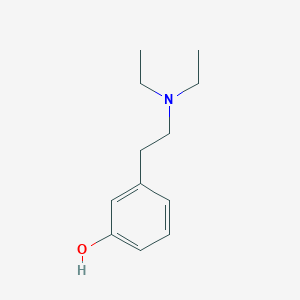
![N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13882724.png)
![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)
![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)

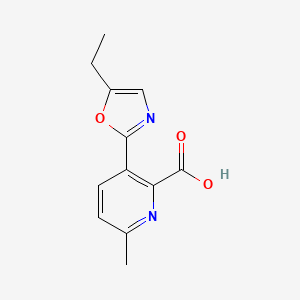

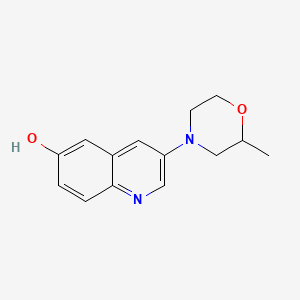
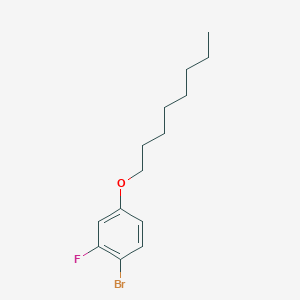
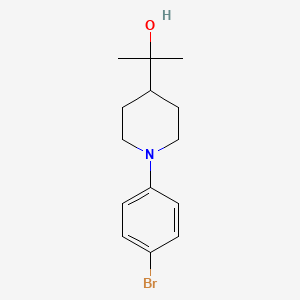
![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
